molecular formula C16H23N5O6 B13868150 (2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol

(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol

Cat. No.: B13868150
M. Wt: 381.38 g/mol
InChI Key: HTDHRCLVWUEXIS-SPAJGKLYSA-N
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Description

trans-Zeatin-7-glucoside is a type of cytokinin, a class of plant hormones that play a crucial role in various physiological processes such as cell division, growth, and senescence. Cytokinins are adenine derivatives, and trans-Zeatin-7-glucoside is a glucosylated form of trans-zeatin, which is one of the most active cytokinins found in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Zeatin-7-glucoside typically involves the glucosylation of trans-zeatin. This can be achieved through enzymatic or chemical methods. Enzymatic glucosylation often employs glucosyltransferases, which transfer a glucose molecule to the hydroxyl group of trans-zeatin . Chemical synthesis may involve the use of glycosyl donors and catalysts under specific reaction conditions to achieve the desired glucosylation .

Industrial Production Methods

Industrial production of trans-Zeatin-7-glucoside may involve biotechnological approaches, such as the use of genetically modified microorganisms or plants that overexpress specific glucosyltransferases. These methods can be optimized for large-scale production by controlling factors such as substrate concentration, temperature, and pH .

Chemical Reactions Analysis

Types of Reactions

trans-Zeatin-7-glucoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce oxidized derivatives of trans-Zeatin-7-glucoside, while reduction may yield reduced forms. Substitution reactions can result in a variety of modified compounds with different functional groups .

Scientific Research Applications

trans-Zeatin-7-glucoside has a wide range of scientific research applications, including:

Mechanism of Action

trans-Zeatin-7-glucoside exerts its effects by interacting with specific cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, trans-Zeatin-7-glucoside activates a cascade of molecular events that lead to changes in gene expression, protein synthesis, and cellular activities. The exact molecular targets and pathways involved in these processes are still being studied, but they are known to include key regulators of cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-Zeatin-7-glucoside is unique due to its specific glucosylation at the 7-position, which can influence its stability, solubility, and biological activity. This modification can affect how the compound is metabolized and utilized within plant cells, making it distinct from other similar compounds .

Properties

Molecular Formula

C16H23N5O6

Molecular Weight

381.38 g/mol

IUPAC Name

(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol

InChI

InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11?,12+,13+,16?/m1/s1

InChI Key

HTDHRCLVWUEXIS-SPAJGKLYSA-N

Isomeric SMILES

C/C(=C\CNC1=NC=NC2=C1N(C=N2)C3[C@H]([C@H](C([C@H](O3)CO)O)O)O)/CO

Canonical SMILES

CC(=CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO

Origin of Product

United States

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